![molecular formula C14H12N4OS2 B5549502 N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B5549502.png)
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE
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Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is an organic compound with a complex structure that includes a thiophene ring fused with a cyclopentane ring, a cyano group, and a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclopenta[b]thiophene Core: This step involves the cyclization of a suitable precursor to form the cyclopenta[b]thiophene ring system.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyrimidinylsulfanyl Group: This step involves the reaction of the intermediate with a pyrimidinylsulfanyl reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Material Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[(2,4-dimethylphenyl)methoxy]acetamide
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is unique due to its combination of a cyclopenta[b]thiophene core with a pyrimidinylsulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c15-7-10-9-3-1-4-11(9)21-13(10)18-12(19)8-20-14-16-5-2-6-17-14/h2,5-6H,1,3-4,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOQCMTZFBWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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